
L-Hyoscyamine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Hyoscyamine-d3, also known as Daturine-d3, is a deuterium-labeled form of L-Hyoscyamine. L-Hyoscyamine is a natural plant tropane alkaloid and a potent competitive muscarinic receptor antagonist. It is the levo-isomer of Atropine and is commonly found in plants of the Solanaceae family, such as henbane, mandrake, and deadly nightshade [2][2].
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Hyoscyamine-d3 involves the incorporation of deuterium into the L-Hyoscyamine molecule. One common method is to start with 2,4-dihydroxy-5-methoxybenzaldehyde as the starting material. The process involves several steps, including the addition of solvents and reagents under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of stable heavy isotopes of hydrogen, carbon, and other elements. These isotopes are incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Analyse Des Réactions Chimiques
Types of Reactions
L-Hyoscyamine-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
L-Hyoscyamine-d3 has a wide range of scientific research applications, including:
Mécanisme D'action
L-Hyoscyamine-d3 exerts its effects by competitively and non-selectively antagonizing muscarinic receptors in various tissues, including smooth muscle, cardiac muscle, and the central nervous system. This antagonism leads to the inhibition of acetylcholine-mediated responses, resulting in reduced muscle contractions and other physiological effects .
Comparaison Avec Des Composés Similaires
L-Hyoscyamine-d3 is similar to other tropane alkaloids, such as:
Atropine: A racemic mixture of L-Hyoscyamine and D-Hyoscyamine.
Scopolamine: Another tropane alkaloid with similar antimuscarinic properties.
Cocaine: A tropane alkaloid with stimulant effects on the central nervous system.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful as a tracer in scientific research. This labeling allows for precise quantitation and analysis of the compound in various biological and chemical processes .
Propriétés
Formule moléculaire |
C17H23NO3 |
|---|---|
Poids moléculaire |
292.39 g/mol |
Nom IUPAC |
[(5S)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14?,15?,16+/m0/s1/i1D3 |
Clé InChI |
RKUNBYITZUJHSG-XIZQDHBESA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1[C@H]2CCC1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3 |
SMILES canonique |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



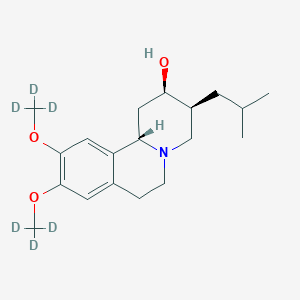

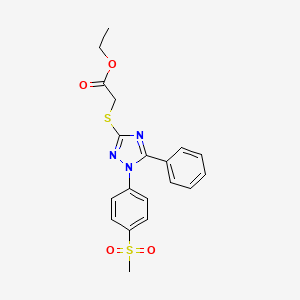
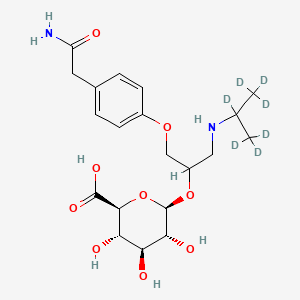
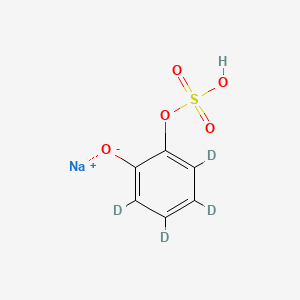
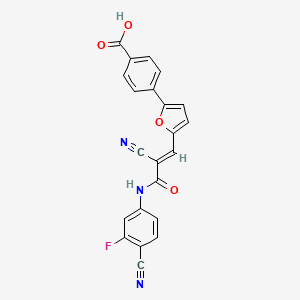

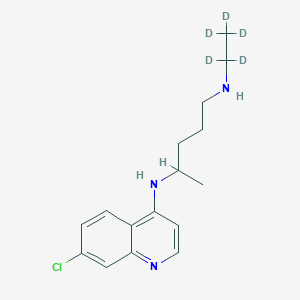

![3-[18-(2-Carboxyethyl)-7-(1-hydroxyethyl)-12-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;3-[18-(2-carboxyethyl)-12-(1-hydroxyethyl)-7-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12421460.png)
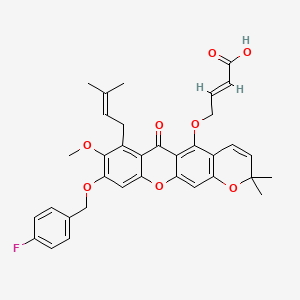
![2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride](/img/structure/B12421474.png)

